molecular formula C25H31N3O3 B5057728 [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol

[1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol

Cat. No.: B5057728
M. Wt: 421.5 g/mol
InChI Key: XTRVYJLSNKLQBQ-UHFFFAOYSA-N
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Description

The compound [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol is a complex organic molecule that features a pyrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.

    Linking the Pyrazole and Piperidine Rings: The two rings are linked via a methylene bridge, often using a halomethyl derivative.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is attached through nucleophilic substitution.

    Final Functionalization: The hydroxyl group is introduced in the final step, typically through reduction of a carbonyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: HCl (Hydrochloric acid) or NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

    Receptor Binding: The compound can bind to specific receptors in biological systems.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Agents: It may have therapeutic properties for treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Alternatively, it may bind to receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Methoxyphenyl)pyrazol-4-yl]methanol
  • [1-(2-Phenoxyethyl)piperidin-4-yl]methanol
  • [1-(2-Methoxyphenyl)pyrazol-4-yl]methylamine

Uniqueness

The uniqueness of [1-[[1-(2-Methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-30-24-10-6-5-9-23(24)28-19-21(17-26-28)18-27-14-11-25(20-29,12-15-27)13-16-31-22-7-3-2-4-8-22/h2-10,17,19,29H,11-16,18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVYJLSNKLQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN3CCC(CC3)(CCOC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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